molecular formula C21H20F3N3O3S B15022473 3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-[2-(4-methoxy-phenyl)-ethyl]-propionamide

3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-[2-(4-methoxy-phenyl)-ethyl]-propionamide

Cat. No.: B15022473
M. Wt: 451.5 g/mol
InChI Key: LTVYERIRJIZPAP-UHFFFAOYSA-N
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Description

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound that features a furan ring, a pyrimidine ring with a trifluoromethyl group, and a sulfanyl linkage to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a furan derivative and a trifluoromethylated precursor under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyrimidine ring.

    Amidation Reaction: The final step involves the coupling of the sulfanyl-pyrimidine intermediate with a 4-methoxyphenyl ethylamine derivative to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the amide group, potentially leading to the formation of amines or reduced pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced pyrimidine derivatives

    Substitution: Various substituted furan or pyrimidine derivatives

Scientific Research Applications

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique electronic properties may make it suitable for use in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide is not well-documented. its structural components suggest potential interactions with various molecular targets:

    Pyrimidine Ring: May interact with nucleic acids or enzymes involved in DNA/RNA synthesis.

    Furan Ring: Could participate in π-π interactions with aromatic amino acids in proteins.

    Trifluoromethyl Group: Known to enhance binding affinity and metabolic stability in drug molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(furan-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide
  • 3-{[4-(furan-2-yl)-6-(chloromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide

Uniqueness

The presence of the trifluoromethyl group in 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide distinguishes it from similar compounds. This group is known to enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a unique candidate for further research and development.

Properties

Molecular Formula

C21H20F3N3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C21H20F3N3O3S/c1-29-15-6-4-14(5-7-15)8-10-25-19(28)9-12-31-20-26-16(17-3-2-11-30-17)13-18(27-20)21(22,23)24/h2-7,11,13H,8-10,12H2,1H3,(H,25,28)

InChI Key

LTVYERIRJIZPAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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